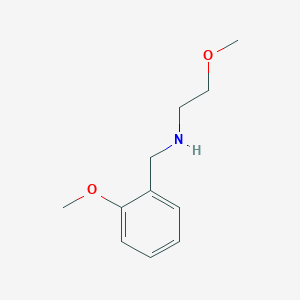

(2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The first paper describes a metal and base free synthesis of primary amines through ipso amination of organoboronic acids using [bis(trifluoroacetoxy)iodo]benzene (PIFA) and N-bromosuccinimide (NBS) with methoxyamine hydrochloride as the aminating agent . This method provides a mild alternative to the use of strong bases for activating the aminating agent and could potentially be applied to the synthesis of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine, considering the structural similarities in the methoxy functional groups.

Molecular Structure Analysis

While the molecular structure of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine is not analyzed in the papers, the second paper discusses a related compound, (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, which is a nitrogen analog of stilbene . The presence of methoxy groups and the amine functionality in this compound could provide insights into the electronic and steric effects that similar substituents might have on the molecular structure of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine.

Chemical Reactions Analysis

The papers do not provide specific reactions for (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine, but the synthesis method described in the first paper indicates that the amination reaction proceeds via activation of the aminating reagent followed by B-N 1,2-aryl migration . This suggests that similar activation and migration mechanisms could be involved in the chemical reactions of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine are not directly reported in the papers. However, the second paper provides some insight into the properties of a structurally related compound, which exhibits UV-blocking effects and SOD-like activity . These properties are indicative of potential antioxidant and photoprotective characteristics that might also be relevant for (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine.

Aplicaciones Científicas De Investigación

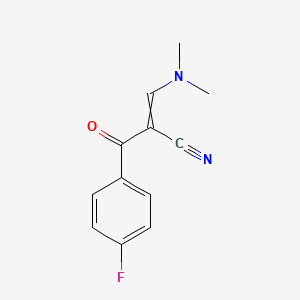

Synthesis of Analgesic Compounds

2-Methoxy-benzyl-(2-methoxy-ethyl)-amine, as a chemical moiety, may contribute to the synthesis of various analgesic compounds. Research by Rádl, Hezký, Konvička, and Krejci (2000) involved the synthesis of 2-Benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines, leading to the creation of compounds with significant analgesic activities. The study highlighted the synthesis pathway involving different reactants, including (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine, to yield these bioactive compounds (Rádl et al., 2000).

Studies on Tautomerism and Alkylation

In the realm of organic chemistry, Roggen and Gundersen (2008) conducted synthetic studies focusing on N-Methoxy-9-methyl-9H-purin-6-amines, where the influence of various substituents was observed. The study shed light on the tautomerism and alkylation properties of compounds, potentially involving derivatives related to (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine. Understanding the tautomeric behaviors and reactivity under alkylation conditions is crucial for the design of novel compounds with desired biological or chemical properties (Roggen & Gundersen, 2008).

Mechanistic Studies in Hydrogenation Reactions

Aberg, Samec, and Bäckvall (2006) explored the hydrogenation of imines, including compounds like [1-(4-methoxy-phenyl)-ethylidene]-methyl-amine, using Noyori's catalyst. The research focused on the acidic activation requirement and supported an ionic mechanism over a concerted one, highlighting the complex nature of hydrogenation reactions involving such chemical structures (Aberg, Samec, & Bäckvall, 2006).

Reductive Monoalkylation and Synthesis of Amino Aryls

Sydnes, Kuse, and Isobe (2008) investigated the reductive monoalkylation of nitro aryls to synthesize secondary benzyl amino aryls, a process that may involve derivatives of (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine. Their research emphasized the transformation of different nitro aryls into secondary amines, contributing to a diverse range of chemical syntheses and applications (Sydnes, Kuse, & Isobe, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

2-methoxy-N-[(2-methoxyphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-13-8-7-12-9-10-5-3-4-6-11(10)14-2/h3-6,12H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVXYUDGGRXXAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397668 |

Source

|

| Record name | (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine | |

CAS RN |

827328-30-3 |

Source

|

| Record name | (2-Methoxy-benzyl)-(2-methoxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.